molecular formula C42H25N7Na4O13S4 B13799274 8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 72245-52-4

8-((1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)-5-((6-sulpho-4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B13799274
CAS No.: 72245-52-4
M. Wt: 1055.9 g/mol
InChI Key: ODVJQFROSCGYJJ-UHFFFAOYSA-J
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Description

8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthylamine under acidic conditions to form the diazonium salt. This intermediate is then coupled with 6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthylamine to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Functionalized azo compounds with different substituents.

Scientific Research Applications

8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt is widely used in scientific research due to its unique properties:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant coloration. The molecular targets include various substrates that can undergo azo coupling reactions. The pathways involved in its mechanism of action include electron transfer processes that stabilize the azo bonds and enhance the compound’s color properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[[1-Hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-5-[[6-sulpho-4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-2-sulphonic acid, sodium salt is unique due to its multiple azo bonds and sulpho groups, which contribute to its high stability and intense coloration. Unlike simpler azo compounds, its complex structure allows for a broader range of applications in various fields.

Properties

CAS No.

72245-52-4

Molecular Formula

C42H25N7Na4O13S4

Molecular Weight

1055.9 g/mol

IUPAC Name

tetrasodium;7-anilino-4-hydroxy-3-[[7-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-39-18-16-37(33-14-11-30(23-35(33)39)65(57,58)59)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

ODVJQFROSCGYJJ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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